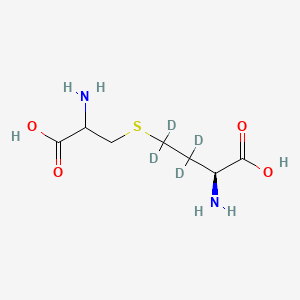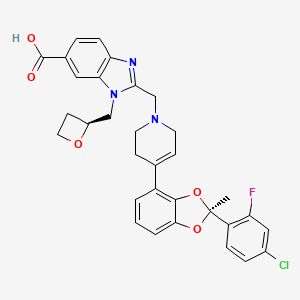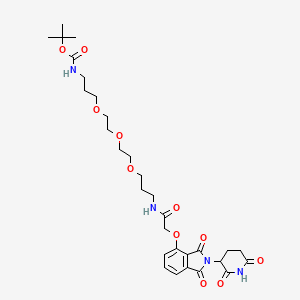
Potassium;oxovanadium;1,10-phenanthroline;diperoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;oxovanadium;1,10-phenanthroline;diperoxide, also known as bisperoxovanadium (phen), is a compound that has garnered significant interest due to its unique chemical properties and potential applications in various fields. This compound is a peroxovanadium complex that includes potassium, oxovanadium, and 1,10-phenanthroline ligands. It is known for its ability to inhibit protein tyrosine phosphatases, making it a valuable tool in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;oxovanadium;1,10-phenanthroline;diperoxide typically involves the reaction of vanadium pentoxide with hydrogen peroxide in the presence of 1,10-phenanthroline and potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxovanadium complex . The general reaction can be summarized as follows:
[ \text{V}_2\text{O}_5 + \text{H}_2\text{O}_2 + \text{1,10-phenanthroline} + \text{KOH} \rightarrow \text{K[VO(O}_2\text{)_2(1,10-phenanthroline)]} ]
Industrial Production Methods
While the synthesis of this compound is primarily conducted in research laboratories, scaling up the production for industrial purposes would involve optimizing the reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Potassium;oxovanadium;1,10-phenanthroline;diperoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the peroxo groups and the oxovanadium center .
Common Reagents and Conditions
Oxidation: The compound can act as an oxidizing agent due to the presence of peroxo groups. It can oxidize substrates such as alcohols and sulfides under mild conditions.
Reduction: The oxovanadium center can be reduced to lower oxidation states using reducing agents like sodium borohydride.
Substitution: Ligand exchange reactions can occur, where the 1,10-phenanthroline ligand can be replaced by other nitrogen-containing ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or sulfoxides, while reduction reactions may produce vanadium(IV) complexes .
Scientific Research Applications
Potassium;oxovanadium;1,10-phenanthroline;diperoxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium;oxovanadium;1,10-phenanthroline;diperoxide involves the inhibition of protein tyrosine phosphatases. The compound binds to the active site of these enzymes, preventing the dephosphorylation of target proteins. This leads to the activation of downstream signaling pathways, such as the PI3K/Akt pathway, which plays a crucial role in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Potassium bisperoxo(1,10-phenanthroline)oxovanadate: Similar in structure and function, but may have different ligand arrangements.
Oxovanadium(IV) complexes with phenanthroline derivatives: These compounds share the oxovanadium core but differ in the ligands attached, leading to variations in their chemical properties and applications.
Uniqueness
Potassium;oxovanadium;1,10-phenanthroline;diperoxide is unique due to its specific combination of ligands and the presence of peroxo groups. This gives it distinct chemical reactivity and biological activity compared to other oxovanadium complexes .
Properties
Molecular Formula |
C12H8KN2O5V-3 |
|---|---|
Molecular Weight |
350.24 g/mol |
IUPAC Name |
potassium;oxovanadium;1,10-phenanthroline;diperoxide |
InChI |
InChI=1S/C12H8N2.K.2O2.O.V/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;2*1-2;;/h1-8H;;;;;/q;+1;2*-2;; |
InChI Key |
VHDRKQNMQGPZAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[O-][O-].[O-][O-].O=[V].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



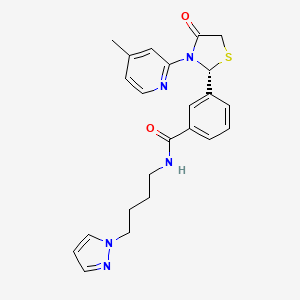
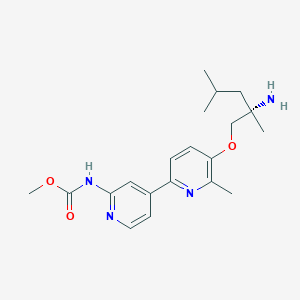

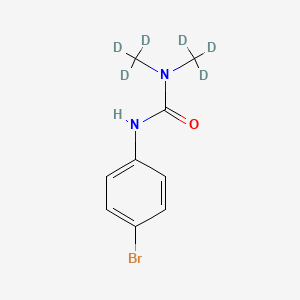
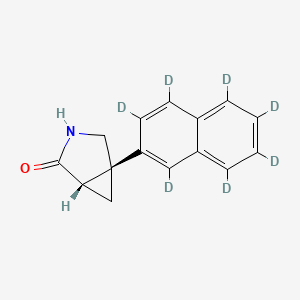
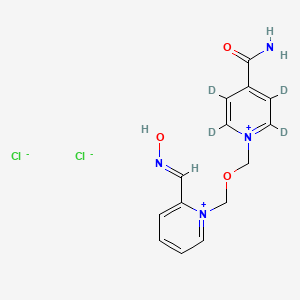


![sodium;[(3R,5R,10S,12S,13R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-12-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12416997.png)
